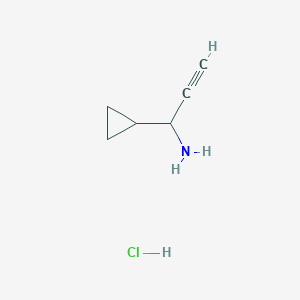![molecular formula C18H15ClF3N3O3 B2496021 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034552-09-3](/img/structure/B2496021.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound with a distinct chemical structure that combines a nicotinamide moiety with a benzo-oxazepin-4-one system. This hybrid structure suggests potential pharmaceutical and industrial applications due to its unique functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Benzo-Oxazepin-4-One Core
Starting Materials: : 2-Aminobenzyl alcohol and 3-Chloropropionyl chloride.
Reaction: : Cyclization of the intermediate chloropropionyl derivative using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Conditions: : Mild temperatures (20-30°C) under an inert atmosphere (nitrogen or argon).
Step 2: Synthesis of the Nicotinamide Derivative
Starting Materials: : 6-Trifluoromethylnicotinic acid and thionyl chloride.
Reaction: : Formation of the acid chloride followed by coupling with the amine intermediate from the first step.
Conditions: : Reflux conditions in the presence of a dehydrating agent (e.g., molecular sieves).
Step 3: Coupling Reaction
Intermediate Products: : Benzo-oxazepin-4-one derivative and nicotinamide acid chloride.
Reaction: : The two intermediates are coupled under basic conditions (e.g., triethylamine).
Conditions: : Controlled temperature (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production may utilize continuous flow reactors to ensure precise control over reaction conditions and scalability. Solvent recycling and purification steps are integrated to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of quinonoid structures.
Reduction: : Reduction with agents like sodium borohydride can reduce the oxazepinone ring to its corresponding alcohol derivative.
Substitution: : Electrophilic aromatic substitution on the benzene ring can introduce various functional groups (e.g., nitro, amino).
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: : Formation of quinonoid intermediates.
Reduction: : Alcohol derivatives of the oxazepinone ring.
Substitution: : Functionalized aromatic derivatives.
Scientific Research Applications
The compound has diverse applications across various fields:
Chemistry: : Utilized as a building block for synthesizing complex molecules.
Biology: : Explored for its potential as an enzyme inhibitor due to the presence of the nicotinamide moiety.
Medicine: : Investigated for its pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: : Used as a precursor in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : The nicotinamide segment may act as an inhibitor for enzymes like sirtuins, which are involved in cellular regulation and aging.
Pathways: : Modulates signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: : Known for its roles in metabolism and as a dietary supplement.
Benzo-oxazepinones: : Various derivatives studied for their neurological and psychiatric effects.
Trifluoromethyl Compounds: : Widely used in pharmaceuticals for enhancing bioavailability and metabolic stability.
Uniqueness
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its hybrid structure combining functional groups from different biologically active moieties, potentially offering a multifaceted approach in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNKYTXWZUUPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2495939.png)


![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
![N-[(4-methoxyphenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2495949.png)

![ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2495951.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)

![5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2495956.png)

![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)
